4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a chlorine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould–Jacobs reaction is a simple way to achieve 4-chloro-1H-pyrazolo[3,4-b]pyridines, although it is not very versatile due to limitations in the nature of the substituents accessible .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridines
- 1H-pyrazolo[4,3-b]pyridines
- 1H-pyrazolo[3,4-c]pyridines
- 1H-pyrazolo[4,3-c]pyridines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C7H7ClN4 |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-1-methylpyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H7ClN4/c1-12-4-2-3-10-6(8)5(4)7(9)11-12/h2-3H,1H3,(H2,9,11) |
InChI Key |
GKZGTZYGOSCYFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)N)C(=NC=C2)Cl |
Origin of Product |
United States |
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